1,2,3,4,4a,9,9a,10-Octahydroacridine
Overview
Description
The compound "1,2,3,4,4a,9,9a,10-Octahydroacridine" and its derivatives have been the subject of various studies due to their interesting chemical and biological properties. These compounds are part of a larger class of chemicals known as acridines, which are nitrogen-containing heterocycles. Acridines and their derivatives have been explored for their potential applications in pharmacology, as well as for their unique physical and chemical properties .
Synthesis Analysis
Several methods have been developed for the synthesis of octahydroacridine derivatives. A study has shown that 10-keto-octahydroanthracenes with various functional groups can be synthesized, which may serve as intermediaries for substances related to 6-deoxy-tetracyclines . Another research presents a stereoselective synthesis method for a 4a,9-disubstituted octahydroacridine derivative from isatin, utilizing an intramolecular reaction of an N-acyliminium ion with a conjugated diene system . Additionally, a facile and catalyst-free synthesis technique for hexahydroacridine-1,8(2H,5H)-dione and octahydroacridin-10(1H)-yl)thiourea derivatives has been developed, which involves the reaction of octahydro-1H-xanthenes with hydroxylamine hydrochloride and thiosemicarbazide in a green solvent .
Molecular Structure Analysis
The molecular structure of octahydroacridine derivatives has been studied using various spectroscopic techniques. Density functional theory (DFT) molecular modeling has been employed to understand the structural and electronic parameters of selected 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides, revealing that planarity and the presence of electron-withdrawing groups are beneficial for antimicrobial activity . NMR spectroscopy has been used to determine and discuss the chemical shifts of octahydroacridine and its derivatives, providing insights into the effects of substituents and N-oxidation on the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of octahydroacridine derivatives has been explored in various contexts. For instance, the catalytic hydrogenation of 9,10-substituted decahydroacridines has been studied, establishing their role as intermediates in the formation of perhydroacridines during the catalytic hydroamination of β-cycloketols . The antimicrobial behavior of octahydroacridine-N(10)-oxides against bacterial and fungal strains has also been investigated, highlighting the potential of these compounds in medical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of octahydroacridine derivatives have been characterized through different analytical techniques. The spectral and luminescent properties of octahydroacridino[4,3-c]acridine-1,9(2H,5H)dione derivatives have been studied, showing that the absorption spectra consist of three electronic transitions and that the naphthalene fragment in the molecule is responsible for phosphorescence . The pharmacological properties of certain octahydroacridine derivatives have been evaluated, demonstrating that they possess activities characteristic of tricyclic antidepressants .
Scientific Research Applications
Antimicrobial Properties
1,2,3,4,4a,9,9a,10-Octahydroacridine derivatives have been evaluated for their antimicrobial properties. A study found that certain derivatives, specifically nitro- and hydroxy- N-oxides, showed significant antibacterial activity against various bacterial and fungal strains. This study utilized density functional theory (DFT) modeling to understand the molecular structure and electronic parameters influencing their antimicrobial activity (Marinescu et al., 2017).
Synthesis and Chemical Structure Analysis
- The reduction of 9-aminoacridines with nickel-aluminum alloy has been a method for the preparation of octahydroacridine derivatives, showcasing the compound's versatile synthetic pathways (Mataka et al., 2002).
- NMR spectroscopy has been used to analyze the chemical structure of octahydroacridine derivatives. Studies have focused on understanding the effects of various substituents and N-oxidation on the compound's structure (Potmischil et al., 2009).
Fluorescence and Optical Properties
A series of octahydroacridine-1,8-dione derivatives were synthesized and characterized for their fluorescence properties. This highlights the potential of octahydroacridine derivatives in applications that require optical properties (Han et al., 2012).
Thermal Behavior
The thermal behavior of octahydroacridine and its derivatives under various conditions has been studied. This research is vital for understanding the stability and decomposition patterns of these compounds, which is crucial for their practical applications (Marinescu et al., 2016).
Coordination Compounds and Crystal Engineering
Octahydroacridine derivatives have been used in crystal engineering, forming coordination compounds with metals. These studies provide insights into the construction of supramolecular frameworks and the role of hydrogen bonds and π⋯π stacking interactions in these structures (Eshtiagh-hosseini et al., 2014).
properties
IUPAC Name |
1,2,3,4,4a,9,9a,10-octahydroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKFQONDQVMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491352 | |
Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,4a,9,9a,10-Octahydroacridine | |
CAS RN |
92039-20-8 | |
Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92039-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,4a,9,9a,10-Octahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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